molecular formula C15H16O2 B11876128 Methyl 2-methyl-2-(naphthalen-2-YL)propanoate CAS No. 225918-07-0

Methyl 2-methyl-2-(naphthalen-2-YL)propanoate

Cat. No.: B11876128
CAS No.: 225918-07-0
M. Wt: 228.29 g/mol
InChI Key: YKBFSWQGXBKVDM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-2-(naphthalen-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts alkylation of naphthalene with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration and chlorosulfonic acid (HSO3Cl) for sulfonation.

Major Products Formed

    Oxidation: The major products include 2-methyl-2-(naphthalen-2-yl)propanoic acid and corresponding ketones.

    Reduction: The primary product is 2-methyl-2-(naphthalen-2-yl)propanol.

    Substitution: Products vary depending on the substituent introduced, such as nitro, sulfonyl, or halogen groups on the naphthalene ring.

Scientific Research Applications

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, fragrances, and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(naphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate can be compared with similar compounds such as:

    Methyl 2-(6-methoxynaphthalen-2-yl)propanoate: This compound has a methoxy group on the naphthalene ring, which can influence its reactivity and biological activity.

    Methyl 2-(1-naphthyl)propanoate:

    2-Methyl-2-(naphthalen-2-yl)propan-1-amine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

225918-07-0

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

methyl 2-methyl-2-naphthalen-2-ylpropanoate

InChI

InChI=1S/C15H16O2/c1-15(2,14(16)17-3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3

InChI Key

YKBFSWQGXBKVDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2C=C1)C(=O)OC

Origin of Product

United States

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